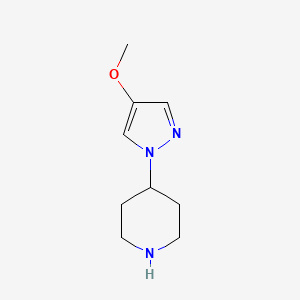

4-(4-Methoxy-1H-pyrazol-1-yl)piperidine

Description

BenchChem offers high-quality 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methoxypyrazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-13-9-6-11-12(7-9)8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSWNZACTMRDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Protocols for reductive amination to synthesize pyrazole-piperidines

Application Note: Optimized Protocols for the Synthesis of Pyrazole-Piperidine Scaffolds via Reductive Amination

Executive Summary & Strategic Context

The pyrazole-piperidine motif is a "privileged scaffold" in modern drug discovery, serving as the pharmacophore backbone for numerous kinase inhibitors (e.g., JAK, ALK, and ROCK inhibitors). While amide coupling and nucleophilic aromatic substitution (

However, this reaction is not monolithic.[1] The electronic properties of the pyrazole (electron-rich/poor) and the steric environment of the piperidine (ketone vs. amine) dictate the protocol choice.

This guide details two distinct protocols:

-

Protocol A (Standard): For reactive aldehydes and secondary amines using Sodium Triacetoxyborohydride (STAB).

-

Protocol B (Advanced): For sterically hindered ketones or weak nucleophiles (e.g., amino-pyrazoles) using Titanium(IV) Isopropoxide (

).

Mechanistic Pathway & Decision Matrix

Before selecting a protocol, the chemist must analyze the nucleophilicity of the amine and the electrophilicity of the carbonyl.

Visualizing the Reaction Pathway

Figure 1: Decision matrix for selecting the appropriate reductive amination condition based on amine nucleophilicity.

Protocol A: Standard Reductive Amination (STAB Method)

Best For: Reaction of Pyrazole-aldehydes with Piperidine amines . Rationale: Piperidine amines are strong nucleophiles. They readily form iminium ions with aldehydes.[2] Sodium Triacetoxyborohydride (STAB) is the reagent of choice because it is mild enough not to reduce the aldehyde competitively but strong enough to reduce the iminium species rapidly.

Reagents & Materials

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred over DCM for slightly higher T and STAB solubility).

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv).

-

Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation if the reaction is sluggish.

Step-by-Step Procedure

-

Complexation:

-

Charge a reaction vial with the Pyrazole-aldehyde (1.0 equiv) and Piperidine amine (1.0 – 1.1 equiv).

-

Dissolve in anhydrous DCE (0.1 M concentration).

-

Optional: Add AcOH (1.0 equiv) if the amine is secondary or sterically hindered.

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: This "dwell time" allows the hemiaminal/imine equilibrium to establish.

-

-

Reduction:

-

Add STAB (1.5 equiv) in a single portion.

-

Observation: Mild effervescence may occur.

-

Stir at RT for 2–16 hours. Monitor by LCMS.[3]

-

-

Quench & Workup:

Protocol B: Lewis-Acid Mediated Reductive Amination ( Method)

Best For: Reaction of N-Boc-4-piperidone with Amino-pyrazoles . Rationale: Aminopyrazoles are poor nucleophiles due to the electron-withdrawing nature of the heteroaromatic ring. They fail to form imines with ketones under standard conditions. Titanium(IV) isopropoxide acts as a Lewis acid to activate the ketone and a water scavenger to drive the unfavorable equilibrium toward the imine (Schiff base).

Reagents & Materials

-

Solvent: Neat (for formation) or THF/DCE.

-

Lewis Acid: Titanium(IV) isopropoxide (

) (1.5 – 2.0 equiv). -

Reducing Agent: Sodium Borohydride (

) (Preferred for cost/reactivity in this sequence) or

Step-by-Step Procedure

-

Imine Formation (The Critical Step):

-

Combine Amino-pyrazole (1.0 equiv) and N-Boc-4-piperidone (1.2 equiv) in a dried flask.

-

Add

(2.0 equiv) neat or in minimal anhydrous THF. -

Stir under Nitrogen at 60°C for 6–12 hours.

-

Note: The solution will become viscous. Complete conversion to the imine must be confirmed by LCMS (look for M+H of imine) before proceeding.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Dilute with dry Ethanol or MeOH (required to solubilize

). -

Carefully add

(2.0 equiv) portion-wise. (Caution: Exothermic, gas evolution). -

Allow to warm to RT and stir for 2 hours.

-

-

Workup (The "Emulsion Killer" Protocol):

-

Challenge: Titanium salts form gelatinous emulsions with water/bicarb.

-

Solution: Quench by adding 2M Aqueous Ammonia (

) .[1] -

Stir vigorously for 30 minutes. The titanium will precipitate as a white/grey solid (

). -

Filter the suspension through a Celite pad. Wash the pad with EtOAc.

-

The filtrate will be a clear biphasic mixture. Separate layers and process the organic phase.[1]

-

Visualizing the Titanium Workup

Figure 2: Optimized workup workflow for Titanium-mediated reactions to prevent emulsion formation.

Comparative Data & Troubleshooting

Table 1: Critical Variable Comparison

| Variable | Protocol A (STAB) | Protocol B ( |

| Primary Utility | Aldehyde + Amine | Ketone + Weak Amine |

| Water Tolerance | Low (STAB decomposes slowly) | Zero (Ti hydrolyzes instantly) |

| pH Sensitivity | Acidic (AcOH often added) | Neutral/Basic (during imine formation) |

| Major Byproduct | Boric acid salts (Water soluble) | Titanium Dioxide (Insoluble solid) |

| Typical Yield | 80–95% | 60–85% |

Troubleshooting Guide:

-

Problem: Low conversion in Protocol A.

-

Fix: The iminium ion is not forming. Add 1-2 drops of Acetic Acid or switch to DCE/MeOH (10:1) mixture to increase solubility.

-

-

Problem: Over-alkylation (Dialkylation) in Protocol A.

-

Fix: Ensure the aldehyde is added to the amine, or use a slight excess of the amine (1.2 equiv). This is rarely an issue with secondary piperidines but common with primary amines.

-

-

Problem: Gelatinous mess during Protocol B workup.

-

Fix: You likely quenched with water or bicarb. Re-acidify slightly or add more Celite and filter slowly. Always use Ammonium Hydroxide for Ti workups.

-

References

-

Abdel-Magid, A. F., et al. (1996).[2][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: an improved procedure." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[8] [Link]

-

Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

-

Organic Chemistry Portal. "Reductive Amination - Sodium Triacetoxyborohydride." [Link][2]

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. designer-drug.com [designer-drug.com]

Handling and storage safety data sheet (SDS) for 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine

Technical Application Note: Safe Management of 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine in Drug Discovery Workflows

Introduction & Scope

4-(4-Methoxy-1H-pyrazol-1-yl)piperidine is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and GPCR ligands.[1] Structurally, it consists of a piperidine ring substituted at the 4-position with a pyrazole moiety, which bears a methoxy group.[1][2][3][4] This specific architecture serves as a critical pharmacophore, often acting as a rigid linker that positions hydrogen bond acceptors (methoxy/pyrazole nitrogens) and donors (secondary amine) for optimal receptor binding.[1]

This guide provides a comprehensive protocol for the handling, storage, and safety management of this compound. Given the variability in vendor-specific CAS assignments for this derivative, this protocol utilizes a Read-Across Safety Assessment based on the core scaffold 4-(1H-Pyrazol-1-yl)piperidine (CAS 762240-09-5) and general piperidine safety standards.[1]

Physicochemical & Safety Profile

The following data represents a composite profile derived from structural analogs and functional group analysis.

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine |

| Molecular Formula | C₉H₁₅N₃O |

| Molecular Weight | ~181.24 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (pH dependent) |

| pKa (Predicted) | ~9.5–10.5 (Piperidine NH); Pyrazole N is weakly basic |

| Hygroscopicity | High .[1][5][6] Secondary amines readily absorb atmospheric moisture and CO₂.[1] |

Table 2: Hazard Identification (GHS Classification)

Based on Analog CAS 762240-09-5 and Piperidine Core[1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Cat.[1][7] 2 | H315: Causes skin irritation.[1] (Potential for burns if prolonged contact occurs due to basicity).[1] |

| Serious Eye Damage/Irritation | Cat.[1][8][9] 2A | H319: Causes serious eye irritation.[1] |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[1][8] |

| Acute Toxicity (Oral) | Cat.[1][8] 4 | H302: Harmful if swallowed.[1][8][9] |

CRITICAL WARNING: While classified as an Irritant, the secondary amine functionality can exhibit corrosive-like effects on mucous membranes.[1] Always handle as if it is a corrosive base.[1]

Protocol 1: Receipt, Verification & Storage[1]

The integrity of 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine is compromised by oxidation and carbamate formation (reaction with atmospheric CO₂).[1] Strict adherence to the storage protocol is required to prevent "crusting" or yellowing of the solid.[1]

Step-by-Step Storage Workflow

-

Receipt Inspection:

-

Primary Storage Condition (Long-Term):

-

Desiccation:

-

Store the vial inside a secondary jar containing active desiccant (e.g., Drierite™ or Silica Gel) to mitigate moisture accumulation during freeze-thaw cycles.[1]

-

Visual Logic: Storage Decision Matrix

Figure 1: Decision matrix for the receipt, inspection, and long-term storage of hygroscopic amine building blocks.

Protocol 2: Safe Handling & Solubilization

Objective: Prepare a stock solution while preventing operator exposure and compound degradation.

Reagents & Equipment

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1]

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[1]

-

Environment: Chemical Fume Hood.[1]

Procedure

-

Equilibration:

-

Remove the vial from -20°C storage.

-

CRITICAL: Allow the closed vial to warm to room temperature (approx. 30 mins) before opening. Opening a cold vial condenses atmospheric water onto the hygroscopic powder.[1]

-

-

Weighing:

-

Solubilization:

-

Stock Storage:

-

Aliquot the stock solution into small volumes (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C.

-

Emergency Response & Disposal

Exposure Response

-

Eye Contact: Immediately flush with water for 15 minutes .[1] Lift eyelids occasionally.[1] The basic nature of the piperidine ring can cause corneal damage; seek medical attention immediately.[1]

-

Skin Contact: Wash with soap and copious amounts of water.[1] Remove contaminated clothing.[1][7]

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1]

Spill Cleanup Protocol

-

Evacuate: Clear the immediate area.

-

PPE: Wear respiratory protection (N95 or half-mask with organic vapor cartridge) if powder is airborne.[1]

-

Neutralize: If in solution, absorb with an inert material (vermiculite).[1] If powder, cover with a damp paper towel to prevent dust generation, then wipe up.[1]

-

Clean: Wipe the surface with a dilute weak acid (e.g., 1% Acetic Acid) followed by water to neutralize any residual amine.[1]

Disposal

-

Waste Stream: Dispose of as Hazardous Chemical Waste .[1]

-

Classification: Toxic/Irritant Organic Solid.[1] Do not dispose of down the drain.

References

-

PubChem. 4-(1H-Pyrazol-1-yl)piperidine (Compound Summary). National Library of Medicine.[1] Available at: [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: Piperidine.[1][8] (General safety data for piperidine scaffold). Available at: [Link]

Disclaimer: This document is for research and development use only. The properties listed are based on structural analogs and general chemical safety principles ("Read-Across" method) where specific experimental data for the exact methoxy-derivative was unavailable. Always consult the specific Vendor SDS provided with your shipment.[1]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-[4-(3-Methoxyphenyl)pyrazol-1-yl]piperidine | C15H19N3O | CID 84180659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 4-(1H-Pyrazol-1-yl)piperidine | C8H13N3 | CID 21193045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

Scalable synthetic routes for 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine production

This Application Note provides a comprehensive technical guide for the scalable synthesis of 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine . The protocols are designed for transition from medicinal chemistry scale (milligrams) to process development scale (kilograms), focusing on safety, atom economy, and purification efficiency.

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule: 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine Key Structural Features:

-

Piperidine Core: Requires protection (typically Boc) at the secondary amine during synthesis.

-

Pyrazole Moiety: Substituted at the 4-position with a methoxy group.[1][2][3][4][5]

-

C-N Linkage: The critical bond formation is between the piperidine C4 and the pyrazole N1.

Synthetic Challenges:

-

Nucleophilicity vs. Basicity: The pyrazole anion is an ambident nucleophile. However, since 4-methoxypyrazole is symmetric (H at positions 3 and 5), regioselectivity (N1 vs N2) is not an issue, simplifying the impurity profile compared to asymmetric pyrazoles.

-

Scalability: While Mitsunobu coupling is excellent for discovery, it generates stoichiometric triphenylphosphine oxide (TPPO) waste, which is difficult to purge on a large scale. The Mesylate Displacement Route is preferred for process chemistry due to crystalline intermediates and easier workup.

Retrosynthetic Logic (Graphviz)

Figure 1: Retrosynthetic analysis identifying the C-N bond disconnection and the activation of the piperidine alcohol.[1]

Part 2: Detailed Synthetic Protocols

Route A: The Scalable Mesylate Process (Recommended)

This route is designated as the "Process Route" because it avoids difficult-to-remove byproducts and utilizes crystalline intermediates.[1]

Overall Scheme:

-

Activation: N-Boc-4-hydroxypiperidine

N-Boc-4-mesyloxypiperidine.[1] -

Displacement: Mesylate + 4-Methoxypyrazole

Protected Product.[1] -

Deprotection: Protected Product

Final Target (Salt form).

Objective: Convert the hydroxyl group into a good leaving group (Mesylate).[1]

-

Reagents:

Protocol:

-

Setup: Charge N-Boc-4-hydroxypiperidine and TEA into a reactor with DCM. Cool the solution to 0–5 °C under nitrogen.

-

Addition: Add MsCl dropwise over 30–60 minutes, maintaining internal temperature <10 °C. (Exothermic reaction).

-

Reaction: Stir at 0 °C for 1 hour, then warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.

-

Workup:

-

Purification: The crude solid is typically pure enough (>95%). If needed, recrystallize from Heptane/EtOAc (5:1).

-

Expected Yield: 90–95%[5]

-

Appearance: White crystalline solid.

-

Objective: Form the C-N bond via S_N2 displacement.[1]

-

Reagents:

Protocol:

-

Setup: Charge 4-methoxypyrazole, N-Boc-4-mesyloxypiperidine, and Cs₂CO₃ into the reactor.

-

Solvent: Add DMF (8–10 vol).

-

Reaction: Heat the mixture to 80–90 °C. Stir for 12–16 hours.

-

Mechanistic Note: The reaction proceeds via S_N2 inversion.[8] Since the piperidine C4 is achiral (plane of symmetry), stereochemistry is not generated, but the geometry requires the nucleophile to approach from the backside of the mesylate.

-

-

Workup:

-

Purification:

-

The crude oil often solidifies. Triturate with cold diethyl ether or hexanes to remove unreacted mesylate.

-

Expected Yield: 75–85%.[2]

-

Objective: Reveal the secondary amine.

-

Reagents:

-

Step 2 Intermediate

-

4M HCl in Dioxane (or TFA in DCM)

-

Protocol:

-

Dissolution: Dissolve the intermediate in DCM (5 vol) or Dioxane (3 vol).

-

Acidolysis: Add 4M HCl in Dioxane (4–5 equiv) dropwise at 20 °C.

-

Reaction: Stir for 2–4 hours. A white precipitate (the HCl salt) should form.

-

Isolation: Filter the solid. Wash the cake with Et₂O or MTBE to remove organic impurities.

-

Drying: Dry under vacuum at 40 °C.

-

Final Product: 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine hydrochloride.[1]

-

Route B: The Mitsunobu Approach (Rapid Discovery)

Best for generating small quantities (<5g) quickly for biological testing.

Protocol:

-

Reagents: Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv), 4-methoxypyrazole (1.1 equiv), and Triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF (10 vol).

-

Addition: Cool to 0 °C. Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise.

-

Reaction: Stir at 25 °C for 12 hours.

-

Workup: Concentrate and purify directly via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

-

Drawback: Separation of PPh₃O (triphenylphosphine oxide) is challenging and yield is often lower (50–65%) compared to the mesylate route.

-

Part 3: Process Safety & Quality Control

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| MsCl Addition Temp | < 10 °C | Prevents formation of elimination byproduct (N-Boc-1,2,3,6-tetrahydropyridine).[1] |

| Alkylation Temp | 80–90 °C | Below 80 °C, reaction is sluggish; above 100 °C, Boc thermal instability increases. |

| Water Content (Step 2) | < 0.1% | Water competes with pyrazole for the mesylate, forming the alcohol impurity. |

Impurity Profile

-

Elimination Impurity: tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate.

-

Origin: Basic conditions in Step 1 or 2 causing E2 elimination of the mesylate.

-

Control: Maintain low temperature during MsCl addition; avoid excessively strong bases (like NaH) at high temps if elimination is observed (Cs₂CO₃ is milder).

-

-

O-Alkylation (Theoretical):

Analytical Characterization

Target: 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine (Free Base)[1]

-

¹H NMR (400 MHz, DMSO-d₆):

-

LC-MS: ESI+ [M+H]⁺ expected m/z ≈ 182.1 (Calculated for C9H15N3O).[1]

References

-

Mitsunobu Reaction on Piperidines

- Mesylate Displacement Scale-Up: Title: 1-Boc-4-methanesulfonyloxypiperidine: Synthesis and Properties. Source: ChemicalBook / Organic Syntheses Analogues.

-

Pyrazole Alkylation Regiochemistry

Sources

- 1. EP2980078A1 - Process for the preparation of pyrazole-4-carboxamides - Google Patents [patents.google.com]

- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. atlantis-press.com [atlantis-press.com]

- 5. 1-Boc-4-methanesulfonyloxypiperidine | 141699-59-4 [chemicalbook.com]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. rsc.org [rsc.org]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine Synthesis

Ticket ID: #PYZ-PIP-004 Subject: Low yield and elimination byproducts in N-alkylation of 4-methoxypyrazole. Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic

User Issue: You are attempting to synthesize 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine and are likely experiencing low yields (20-40%) due to the formation of a specific impurity: tert-butyl 4-(4-methoxy-1H-pyrazol-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate (the elimination product) or unreacted starting material.

Root Cause Analysis: The synthesis relies on forming a C-N bond between the pyrazole nitrogen and the C4 position of the piperidine ring. The secondary electrophile (piperidine-4-X) is sterically hindered and prone to E2 elimination rather than SN2 substitution , especially when strong bases or high temperatures are used.[1]

This guide provides two validated workflows to resolve this:

-

Protocol A (Displacement): Optimized for scale, using specific bases to suppress elimination.[1]

-

Protocol B (Mitsunobu): Optimized for purity and stereochemical inversion (if applicable), avoiding the elimination pathway entirely.[1]

Decision Matrix: Selecting Your Route

Before proceeding, determine which protocol fits your constraints using the logic flow below.

Figure 1: Decision tree for selecting the optimal synthetic route based on scale and purity requirements.[1]

Protocol A: Nucleophilic Displacement (The "Mesylate" Route)

This route uses tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (N-Boc-4-mesyloxypiperidine).

The Problem: Using NaH (Sodium Hydride) often leads to the "Elimination Trap." The piperidine ring acts as a secondary alkyl halide equivalent. A strong, hard base like NaH promotes deprotonation of the

The Fix: Use Cesium Carbonate (

Optimized Protocol

-

Activation: Dissolve 4-methoxy-1H-pyrazole (1.0 equiv) in anhydrous Acetonitrile (ACN) (0.2 M).

-

Base Addition: Add

(2.0 equiv). Stir at RT for 30 mins.[2] -

Electrophile: Add N-Boc-4-mesyloxypiperidine (1.2 equiv).

-

Reaction: Heat to 60°C (Do not exceed 80°C). Monitor by LCMS.[2]

-

Note: If conversion stalls after 12h, add 0.1 equiv of NaI (Finkelstein condition) to convert the mesylate to the more reactive iodide in situ.[1]

-

-

Workup: Filter off solids. Concentrate. Partition between EtOAc/Water.

Troubleshooting Guide (Route A)

| Symptom | Diagnosis | Resolution |

| LCMS shows mass M-100 (Alkene) | E2 Elimination is dominating. | Stop using NaH. Switch to |

| Low Conversion (<30%) | Nucleophile is too weak.[1] | Add NaI (10 mol%) to generate the transient iodide. Switch solvent to DMF for higher solubility. |

| Regioisomers observed | N1 vs N2 alkylation. | For 4-methoxypyrazole, N1 and N2 are chemically equivalent (symmetric) until alkylation.[1] You should see only one product peak. If two peaks appear, check starting material purity.[1] |

Protocol B: The Mitsunobu Reaction (The "Precision" Route)

If Protocol A fails to yield >50%, switch to Mitsunobu.[1] This reaction couples the alcohol directly to the pyrazole, activating the oxygen with phosphorus rather than creating a leaving group that is prone to base-mediated elimination.

Optimized Protocol

-

Setup: Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv), 4-methoxy-1H-pyrazole (1.1 equiv), and Triphenylphosphine (

) (1.2 equiv) in anhydrous THF or Toluene . Cool to 0°C.[3] -

Addition: Add DIAD (Diisopropyl azodicarboxylate) or DEAD (1.2 equiv) dropwise over 20 minutes.

-

Critical: The reaction is exothermic. Keep cold to prevent side reactions.

-

-

Reaction: Warm to Room Temperature and stir for 12–16 hours.

-

Workup: Concentrate. The major challenge is removing Triphenylphosphine oxide (TPPO).

Troubleshooting Guide (Route B)

| Symptom | Diagnosis | Resolution |

| Thick white precipitate | Reduced Hydrazine byproduct. | This is normal (DIAD-H2). Filter it off before concentration. |

| Difficult Purification (TPPO) | TPPO co-elutes with product.[1] | Option 1: Triturate the crude residue with |

| No Product formed | pKa mismatch. | Pyrazoles (pKa ~14) are borderline for Mitsunobu.[1] Ensure reagents are dry. If standard Mitsunobu fails, use CMBP (Cyanomethylenetributylphosphorane) which is more potent for higher pKa nucleophiles.[1] |

Mechanism & Causality: The Elimination Trap

Understanding why the yield drops is crucial for fixing it. The diagram below illustrates the competition between the desired pathway and the destructive elimination pathway.

Figure 2: Mechanistic competition. Strong bases and high heat favor the red path (Elimination/Waste). Mild bases favor the green path (Substitution/Product).

Final Step: Deprotection (Boc Removal)[1]

Once the intermediate tert-butyl 4-(4-methoxy-1H-pyrazol-1-yl)piperidine-1-carboxylate is isolated:

-

Reagent: 4M HCl in Dioxane (preferred over TFA to avoid hygroscopic trifluoroacetate salts).

-

Procedure: Dissolve intermediate in minimal DCM. Add HCl/Dioxane (5 equiv). Stir 2h at RT.

-

Isolation: Concentrate to dryness. The product will be the dihydrochloride salt .

-

Tip: If the free base is required, dissolve salt in water, basify with

to pH 10, and extract with DCM/IPA (3:1 ratio).[1]

-

References

-

Review of Pyrazole Synthesis: Fustero, S., et al.[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.[1] Link[1]

-

Mitsunobu Reaction on N-Heterocycles: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1] Link[1]

-

Alkylation of Pyrazoles (Cesium Effect): L'Abbé, G. "Regioselectivity in the alkylation of pyrazoles."[1] Journal of Heterocyclic Chemistry, 1990.[1] (General methodology reference for Cs2CO3 vs NaH).

-

Piperidine Elimination Issues: Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.[1] Oxford University Press, 2012.[1] (Chapter 17: Elimination vs Substitution).

Sources

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole N-Alkylation

Welcome to the Technical Support Center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions regarding the control of regioselectivity in this critical synthetic transformation.

Introduction

The N-alkylation of unsymmetrical pyrazoles is a fundamental reaction in medicinal chemistry and materials science. However, the similar electronic properties of the two nitrogen atoms in the pyrazole ring often lead to the formation of a mixture of N1 and N2 regioisomers, complicating purification and reducing the yield of the desired product.[1][2] This guide provides a comprehensive overview of the factors influencing regioselectivity and offers practical, field-proven strategies to overcome these challenges.

Troubleshooting Guide: Navigating Regioselectivity Issues

This section addresses specific issues that may arise during the N-alkylation of pyrazoles in a question-and-answer format, providing detailed explanations and actionable protocols.

Issue 1: My reaction is producing a difficult-to-separate mixture of N1 and N2 alkylated pyrazoles. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a common hurdle in pyrazole N-alkylation. The outcome of the reaction is a delicate interplay of several factors. By systematically modifying these parameters, you can often favor the formation of a single isomer.

Understanding the Influencing Factors:

The regioselectivity of pyrazole N-alkylation is primarily governed by:

-

Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[2][3] Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the incoming group to the more accessible nitrogen.[2][3]

-

Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms.[1][2][4] Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.

-

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomeric ratio.[1][4]

Strategic Optimization Workflow:

Here is a logical workflow to guide your optimization efforts:

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Experimental Protocols for Optimization:

Protocol 1: General Procedure for Base-Mediated N-Alkylation

-

To a solution of the pyrazole (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or acetonitrile), add the base (1.2 eq) (e.g., K₂CO₃, Cs₂CO₃, or NaH) at room temperature.

-

Stir the suspension for 15-30 minutes.

-

Add the alkylating agent (1.1 eq) dropwise.

-

Stir the reaction at the desired temperature (room temperature to 80°C) for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography and determine the isomeric ratio by ¹H NMR or GC-MS.[5]

Table 1: Impact of Reaction Conditions on N1/N2 Regioselectivity (Illustrative Examples)

| Pyrazole Substituent | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Reference |

| 3-CF₃ | Ethyl iodoacetate | K₂CO₃ | MeCN | Reflux | Low selectivity | [1] |

| 3-CF₃ | Ethyl iodoacetate | NaH | DME/MeCN | RT | Highly 5-regioisomeric | [1][6] |

| 3-Phenyl | 2-Bromo-N,N-dimethylacetamide | - | THF | RT | N2 favored (with MgBr₂) | [7] |

| 3-Methyl | Phenethyl trichloroacetimidate | CSA | DCE | RT | 2.5:1 (N1:N2) | [3] |

| 3-Substituted | Various | K₂CO₃ | DMSO | RT | N1 selective | [8] |

Note: Data is illustrative and compiled from various sources. Exact ratios and yields will vary depending on the specific substrates and reaction conditions.

Issue 2: My attempts to control regioselectivity by modifying standard conditions have failed. Are there alternative methods?

A: Yes, when conventional methods fall short, several alternative strategies can provide excellent regioselectivity.

Alternative Methodologies:

-

Acid-Catalyzed Alkylation: This method utilizes a Brønsted acid, such as camphorsulfonic acid (CSA), with trichloroacetimidates as electrophiles.[3][9] It offers an alternative to base-mediated alkylations, particularly when substrates are sensitive to strong bases.[3][9]

-

Phase Transfer Catalysis (PTC): PTC can be highly effective, especially under solvent-free conditions, leading to high yields and simplified work-up procedures.[2][10]

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and regioselectivity.[2][11]

-

Enzymatic Alkylation: For unparalleled selectivity, engineered enzymes can offer >99% regioselectivity for pyrazole alkylation.[2][12]

-

Directed Alkylation via Silylation: A two-step approach involving initial silylation of the pyrazole followed by alkylation and subsequent desilylation can provide access to specific regioisomers. For instance, using sterically bulky α-halomethylsilanes can significantly favor N1 alkylation.[13]

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates [3]

-

Under an inert atmosphere (e.g., argon), charge a round-bottom flask with the pyrazole (1.0 eq), trichloroacetimidate electrophile (1.0 eq), and camphorsulfonic acid (0.2 eq).

-

Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.

-

Stir the reaction at room temperature for 4 hours.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-alkylation of pyrazoles?

A1: The primary challenges are controlling regioselectivity to avoid mixtures of N1 and N2 isomers and achieving high yields.[2] Low yields can result from suboptimal reaction conditions, side reactions, or the poor reactivity of the starting materials.[2][14]

Q2: How do steric and electronic effects precisely influence regioselectivity?

A2:

-

Steric Effects: A bulky substituent at the C3 or C5 position of the pyrazole ring will sterically hinder the adjacent nitrogen atom (N2 or N1, respectively), making the other nitrogen the more likely site of alkylation.[3] Similarly, a bulky alkylating agent will preferentially react at the less hindered nitrogen.[2]

-

Electronic Effects: The distribution of electron density in the pyrazolate anion is key. Electron-withdrawing groups (EWGs) at C3 tend to decrease the nucleophilicity of the adjacent N2, favoring alkylation at N1. Conversely, electron-donating groups (EDGs) can have the opposite effect.

Q3: Can temperature be used to control regioselectivity?

A3: Yes, temperature can be a critical factor in controlling whether a reaction is under kinetic or thermodynamic control.[15]

-

Kinetic Control: At lower temperatures, the product that forms fastest (the kinetic product) will be the major product.[16][17] This corresponds to the reaction pathway with the lower activation energy.[16][17]

-

Thermodynamic Control: At higher temperatures, with sufficient energy for the reaction to be reversible, the more stable product (the thermodynamic product) will predominate.[16][17]

In the context of pyrazole alkylation, if one regioisomer is thermodynamically more stable than the other, running the reaction at a higher temperature for a longer duration may favor its formation, assuming the alkylation is reversible under those conditions.

Caption: Energy profile diagram for kinetic vs. thermodynamic products.

Q4: How can I reliably determine the structure of the major regioisomer?

A4: Unequivocal structure determination is crucial. The most common methods include:

-

NMR Spectroscopy: 1D and 2D NMR techniques, particularly Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY), can be used to establish the proximity of the alkyl group to substituents on the pyrazole ring, thereby confirming the site of alkylation.[3][5]

-

X-ray Crystallography: This is the gold standard for structure determination, providing unambiguous proof of the connectivity of the atoms in a crystalline product.[1][8]

-

¹⁹F NMR: For pyrazoles containing fluorine atoms, ¹⁹F NMR can be a powerful tool for distinguishing between regioisomers, as the chemical shift of the fluorine signal is often sensitive to the position of the N-alkyl group.[1]

References

-

Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

-

Tummatorn, J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3423. [Link]

-

Tummatorn, J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

-

Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 87(16), 10846-10855. [Link]

-

Tummatorn, J., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC. [Link]

-

Norman, N. J., et al. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

-

Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. [Link]

-

Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]

-

Norman, N. J., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3687–3692. [Link]

-

Reddy, C. R., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8036-8045. [Link]

-

Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1934-1943. [Link]

-

Edilova, Y. O., et al. (2025). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]

-

Pavlidis, I. V., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. [Link]

-

Mishra, A. A., & Bhanage, B. M. (2018). Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. Organic Letters, 20(4), 1038-1041. [Link]

- Reddy, C. R., et al. (n.d.). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. [Source not further specified].

-

Tummatorn, J., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. [Link]

-

Claramunt, R. M., et al. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]

-

Portella, C., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 70(7), 2501-2508. [Link]

-

Blanco, M., et al. (2006). A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation. Sciforum. [Link]

-

Pons, J. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Universitat Autònoma de Barcelona. [Link]

-

Norman, N. J., et al. (2022). Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]

-

Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

-

LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. LibreTexts. [Link]

-

Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

- Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]

- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. acs.figshare.com [acs.figshare.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. sciforum.net [sciforum.net]

- 12. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

Stability of 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine under acidic reaction conditions

Technical Support Center: Stability of 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine

Welcome to the technical support guide for 4-(4-methoxy-1H-pyrazol-1-yl)piperidine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this compound under acidic reaction conditions. Here, we address common questions and troubleshooting scenarios encountered during synthesis and experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of instability on 4-(4-methoxy-1H-pyrazol-1-yl)piperidine in the presence of acid?

Answer: The molecule has several key features that dictate its behavior in acidic media. Understanding these is crucial for predicting stability.

-

Piperidine Nitrogen: This is the most basic site on the molecule. The lone pair on this nitrogen will be readily protonated by even mild acids to form a piperidinium salt. While protonation itself is not degradation, it deactivates the nitrogen, rendering it non-nucleophilic.

-

Pyrazole Nitrogens: Pyrazole is a weak base. Protonation can occur on the N2 nitrogen (the "pyridine-like" nitrogen), which can decrease the aromaticity of the ring and potentially make it more susceptible to certain reactions.

-

C-N Bond (Piperidine-Pyrazole Linkage): The bond connecting the piperidine nitrogen to the pyrazole ring is a potential point of cleavage under harsh acidic conditions, although this is generally not a facile process for N-aryl or N-heteroaryl systems. Cleavage of such inert C-N bonds often requires specific catalytic or oxidative conditions not typically found in standard acidic workups.

-

Methoxy Group: The methoxy group is an electron-donating group, which can influence the basicity of the pyrazole ring. Under strongly acidic and high-temperature conditions, ether linkages can be susceptible to cleavage.

Q2: Is 4-(4-methoxy-1H-pyrazol-1-yl)piperidine generally considered stable to common acidic workup conditions (e.g., 1M HCl wash)?

Answer: Yes, for the most part. The compound is expected to be stable under standard aqueous acidic workup conditions, such as washing an organic solution with dilute hydrochloric acid (e.g., 1M HCl). In this scenario, the primary event will be the protonation of the piperidine nitrogen, which will cause the compound to partition into the aqueous layer. The C-N bond and the methoxy group are generally robust enough to withstand these mild conditions at room temperature.

Q3: What specific acidic reagents and conditions pose a significant risk of degradation?

Answer: While stable to mild acids, certain conditions can lead to degradation:

-

Strong Protic Acids at Elevated Temperatures: Prolonged heating in strong acids like concentrated H₂SO₄, HBr, or triflic acid (TfOH) can promote cleavage of the methoxy group's ether linkage and potentially the C-N bond.

-

Lewis Acids: Strong Lewis acids, particularly when heated, can coordinate to the nitrogen or oxygen atoms, activating the molecule for undesired side reactions or cleavage.

-

Oxidizing Acids: Acids with oxidizing properties (e.g., nitric acid) can lead to complex decomposition pathways, including oxidation of the piperidine ring or nitration of the pyrazole ring.

Troubleshooting Guide

Scenario 1: My reaction mixture turned dark brown/black after adding a strong acid.

-

Probable Cause: This often indicates decomposition. Strong acids, especially when used in non-polar aprotic solvents or at high concentrations, can lead to charring and polymerization of organic molecules. The discoloration of piperidine-containing solutions upon storage is often due to oxidation, a process that can be accelerated by acids and light.

-

Recommended Actions:

-

Quench Carefully: Immediately cool the reaction and quench it by slowly adding it to a stirred, cold solution of a weak base (e.g., saturated NaHCO₃).

-

Analyze the Mixture: Before extensive workup, take a small aliquot of the quenched mixture (if possible) and analyze it by LC-MS or TLC to see if any desired product remains.

-

Future Prevention:

-

Lower Temperature: Run the reaction at a lower temperature.

-

Slower Addition: Add the acid slowly to control any exotherm.

-

Alternative Acid: Consider a milder acid (e.g., acetic acid, TFA) if the reaction chemistry allows.

-

-

Scenario 2: LC-MS analysis shows multiple new peaks, including one corresponding to 4-methoxypyrazole, after an acidic step.

-

Probable Cause: The presence of 4-methoxypyrazole strongly suggests cleavage of the C-N bond between the piperidine and pyrazole rings. While this bond is generally stable, certain conditions can promote this degradation pathway.

-

Proposed Degradation Pathway:

-

Protonation occurs on one of the heterocyclic nitrogens.

-

Under forcing conditions (e.g., heat), the protonated piperidine can act as a leaving group, leading to C-N bond scission.

-

-

Recommended Actions:

-

Re-evaluate Acid Choice: If using a strong mineral acid, switch to a carboxylic acid like trifluoroacetic acid (TFA), which is often used for deprotection of acid-labile groups like Boc and is less prone to causing this type of cleavage.

-

Control Temperature: Avoid heating the reaction mixture during and after the acid addition unless absolutely necessary for the desired transformation.

-

Protecting Groups: If the piperidine nitrogen needs to be modified later in the synthesis, consider using a protecting group like Boc (tert-butyloxycarbonyl), which is stable under many conditions but can be cleanly removed with TFA.

-

Experimental Protocols

Protocol 1: Small-Scale Acid Stability Test

This protocol helps determine the stability of your compound to specific acidic conditions before committing a large amount of material.

Materials:

-

4-(4-Methoxy-1H-pyrazol-1-yl)piperidine

-

Proposed acidic reagent (e.g., 4M HCl in Dioxane, Trifluoroacetic acid)

-

Solvent used in your reaction (e.g., Dichloromethane, THF)

-

LC-MS or TLC system for analysis

-

Internal standard (optional, for quantitative analysis)

Procedure:

-

Dissolve a small, known amount of 4-(4-methoxy-1H-pyrazol-1-yl)piperidine (e.g., 5-10 mg) in the reaction solvent (e.g., 1 mL).

-

Take a t=0 sample for LC-MS or TLC analysis.

-

Add the desired equivalents of the acidic reagent.

-

Stir the reaction at the intended reaction temperature (start with room temperature).

-

Take samples at regular intervals (e.g., 1h, 4h, 24h).

-

Quench each sample with a small amount of saturated NaHCO₃ solution and extract with an organic solvent (e.g., ethyl acetate).

-

Analyze the organic extracts by LC-MS or TLC to monitor for the appearance of degradation products and the disappearance of the starting material.

Data Interpretation:

| Time Point | Starting Material Peak Area (%) | Degradation Product 1 Peak Area (%) | Degradation Product 2 Peak Area (%) |

| t=0 | 100 | 0 | 0 |

| t=1h | 95 | 4 | 1 |

| t=4h | 80 | 15 | 5 |

| t=24h | 50 | 35 | 15 |

| Table 1: Example data from an LC-MS stability study indicating degradation over time. |

Summary of Key Stability Considerations

References

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions

Overcoming catalyst poisoning in pyrazole-piperidine cross-coupling reactions

Welcome to the technical support center for pyrazole-piperidine cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome common challenges, with a specific focus on catalyst poisoning—a frequent cause of reaction failure. This resource synthesizes established chemical principles with practical, field-proven troubleshooting strategies to enhance the robustness and reproducibility of your synthetic efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid, actionable advice.

Q1: My reaction shows low or no conversion. What are the first things I should check?

A1: Low or no conversion is the most common issue and typically points to one of three areas: catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.[1]

-

Catalyst Integrity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, confirm that your conditions are suitable for reduction to the active Pd(0) species.[2] Consider using modern, air-stable precatalysts (e.g., G3 or G4 palladacycles) for more reliable initiation.[3][4]

-

Inert Atmosphere: Palladium-catalyzed cross-couplings are sensitive to oxygen.[5] Ensure your reaction vessel was properly purged (a minimum of three vacuum/backfill cycles with an inert gas like argon or nitrogen is recommended) and that all solvents were rigorously degassed.[3] The formation of palladium black is a common sign of catalyst decomposition, which can be accelerated by oxygen.[6]

-

Reagent Purity: Verify the purity of your pyrazole, piperidine, base, and solvent. Trace impurities are a primary cause of catalyst poisoning.[5][7]

Q2: My reaction mixture turned black immediately or very quickly. What does this mean?

A2: The formation of a black precipitate is characteristic of "palladium black," which is finely divided, agglomerated, and catalytically inactive palladium metal.[6] This indicates that the Pd(0) species, the active catalyst, is not being stabilized effectively by the ligand.

-

Probable Cause: This can be caused by the presence of oxygen, insufficient ligand, a suboptimal ligand-to-metal ratio, or high temperatures causing ligand degradation.

-

Immediate Action: Review your inert atmosphere technique. Consider increasing the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1 L:Pd) to better stabilize the catalytic species.[6]

Q3: Why is the choice of base so critical, and which one should I use?

A3: The base plays a crucial role in the catalytic cycle, typically by deprotonating the piperidine to form the active nucleophile. The choice of base is a balance between reactivity and substrate compatibility.

-

Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are highly effective and often lead to faster reactions. However, they can be incompatible with sensitive functional groups on your substrates.[4][8]

-

Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These offer broader functional group tolerance but may require higher reaction temperatures or longer reaction times.[8] Cesium carbonate is often a good choice due to its moderate reactivity and good solubility in common organic solvents.[4] The physical properties of the base matter; grinding solid bases before use can increase surface area and improve reaction rates.[4]

Q4: Can the pyrazole or piperidine starting materials themselves poison the catalyst?

A4: Yes. While they are the intended reactants, certain structural features or impurities can inhibit catalysis.

-

Pyrazole Substrates: Pyrazoles, especially those with unprotected N-H groups, can coordinate strongly to the palladium center, potentially inhibiting the catalytic cycle.[9][10] This is a form of substrate-based inhibition. Using bulky, electron-rich ligands can often overcome this by sterically discouraging such unproductive binding.[11]

-

Piperidine Quality: Commercial piperidines can contain impurities like N-oxides or other amines from their synthesis. It is highly recommended to distill liquid amines or purify them by passing them through a short plug of activated alumina before use.[3]

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving persistent issues, focusing on the underlying chemical principles.

Symptom: Low or No Conversion

When initial checks from the FAQ section do not resolve the issue, a more detailed investigation is required. The primary suspect is often insidious catalyst poisoning.

Catalyst poisoning occurs when species in the reaction mixture bind to the palladium center, either reversibly or irreversibly, disrupting the catalytic cycle and rendering it inactive.[12][13]

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Fig. 1: Catalyst poisoning disrupting the cycle.", fontname="Arial", fontsize=10]; enddot Fig. 1: Catalyst poisoning disrupting the cycle. A poison can bind to active Pd(0) or Pd(II) intermediates, halting the reaction.

1. Diagnosis: Identifying the Source of Poisoning

A systematic workflow can help pinpoint the contaminant.

2. Common Poisons and Mitigation Strategies

The following table summarizes common catalyst poisons, their likely sources, and proven methods for their removal or neutralization.

| Poison Class | Common Examples | Likely Source(s) | Mechanism of Poisoning & Mitigation Strategy |

| Sulfur Compounds | Thiols, thioethers, sulfoxides, elemental sulfur[7] | Impurities in reagents (especially aryl halides synthesized using sulfur-based reagents), rubber septa. | Mechanism: Sulfur has a high affinity for palladium and acts as a strong, soft Lewis base, binding irreversibly to the soft Lewis acidic palladium center.[14][15] This blocks the coordination sites needed for the catalytic cycle. Mitigation: Purify aryl halides by recrystallization or column chromatography. Avoid using sulfur-containing reagents in preceding steps. Use high-quality, PTFE-lined septa. |

| Coordinating Heterocycles | Pyridines, imidazoles, thiazoles | Substrate or product itself, impurities. | Mechanism: Nitrogen and sulfur atoms in heterocycles can coordinate strongly to the Pd(II) center, forming stable, off-cycle complexes that are slow to proceed to reductive elimination.[1][9][16] Mitigation: Switch to bulkier, more electron-rich ligands (e.g., biaryl phosphines like tBuBrettPhos).[10] These ligands favor the formation of monoligated Pd(0) species, which are more reactive and less prone to inhibition.[11] |

| Excess Halides | Residual I⁻, Br⁻, Cl⁻ | From aryl halide starting material, salts. | Mechanism: High concentrations of halide anions can lead to the formation of stable, anionic palladium complexes (e.g., [L₂Pd(Ar)X₂]⁻) that are reluctant to undergo subsequent steps in the catalytic cycle.[8][17] Mitigation: Use high-purity aryl halides. Avoid adding halide-based salts (e.g., LiCl) unless specifically required by the protocol. |

| Oxidizing Agents | Peroxides, residual oxygen | Aged ether solvents (THF, Dioxane), poor inerting technique. | Mechanism: Oxidants can damage the phosphine ligand (phosphine -> phosphine oxide) and/or the Pd(0) center, preventing formation of the active catalyst.[18] Mitigation: Always use freshly distilled or anhydrous, inhibitor-free solvents. Test ether solvents for peroxides before use. Ensure rigorous degassing of the reaction mixture.[3] |

| Other Nucleophiles | Water, residual cyanide | Wet solvents/reagents, impurities from previous synthetic steps. | Mechanism: Water can hydrolyze reagents and intermediates. Cyanide is a potent poison, forming highly stable and inactive palladium-cyanide complexes.[19][20][21] Mitigation: Use anhydrous solvents and dry reagents thoroughly. If cyanide was used in a previous step, ensure it is completely removed via purification. |

3. Experimental Protocols for Reagent Purification

-

Protocol 1: Purification of Liquid Amines (e.g., Piperidine)

-

Set up a distillation apparatus under an inert atmosphere (N₂ or Ar).

-

Add the liquid amine and a drying agent (e.g., KOH pellets).

-

Distill the amine under atmospheric pressure, collecting the fraction at the known boiling point.

-

Alternatively, for small scales, pass the amine through a short plug of activated basic alumina immediately before use.[3] Store the purified amine under inert gas.

-

-

Protocol 2: Degassing a Reaction Solvent

-

Place the solvent in a flask equipped with a stir bar and a sidearm connected to a vacuum/inert gas manifold.

-

Freeze-Pump-Thaw Method (Most Rigorous): a. Freeze the solvent using a liquid nitrogen bath. b. Evacuate the flask under high vacuum for 5-10 minutes. c. Close the flask to the vacuum and thaw the solvent. Bubbles will be seen escaping. d. Repeat this cycle at least three times.

-

Sparging Method (Less Rigorous but often sufficient): a. Bubble a stream of inert gas (Ar or N₂) through the solvent via a long needle for 20-30 minutes while stirring.[3]

-

Section 3: Advanced Considerations

Ligand Selection: The choice of ligand is paramount. For challenging couplings involving potentially coordinating heterocycles like pyrazole, bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, BrettPhos, RuPhos) are often superior to older bidentate ligands.[22][23] They promote the fast reductive elimination necessary to outcompete catalyst deactivation pathways.[11]

Catalyst Removal: After a successful reaction, residual palladium may need to be removed, especially for pharmaceutical applications.[24][25]

-

Chromatography: Filtration through a pad of Celite® can remove palladium black.[26] Standard silica gel chromatography is often effective for removing soluble palladium species.[27]

-

Scavengers: For very low residual palladium levels, treatment of the crude product solution with solid-supported scavengers (e.g., silica-bound thiols or amines) followed by filtration is a highly effective method.[25][28]

By systematically addressing potential sources of catalyst deactivation and employing rigorous experimental technique, researchers can significantly improve the success rate and reliability of pyrazole-piperidine cross-coupling reactions.

References

-

Kočovský, P., Štěpnička, P., & Dvořák, D. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286.

-

ResearchGate. (2015). How can I remove palladium Pd catalyst easily?. ResearchGate.

-

Zhang, T., et al. (2022). Study on anti-sulfur dioxide poisoning of palladium-based catalyst for toluene catalytic combustion. Journal of the Energy Institute, 103, 134-144.

-

BenchChem. (2025). Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine. BenchChem Technical Support.

-

BenchChem. (2025). Troubleshooting low yields in the Buchwald-Hartwig amination for pyridine derivatives. BenchChem Technical Support.

-

DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. Technical Papers.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.

-

Barbosa, L. A., et al. (1997). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 93(20), 3751-3757.

-

Fairlamb, I. J. S. (2007). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Chemical Society Reviews, 36(7), 1036-1045.

-

StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. StudySmarter.

-

BenchChem. (2025). Technical Support Center: Optimizing o-Phenanthroline-Catalyzed Cross-Coupling Reactions. BenchChem Technical Support.

-

Cant, F. M., et al. (2007). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Chemical Society Reviews, 36(7), 1036-1045.

-

Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich Chemistry.

-

He, J., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Communications, 7, 10801.

-

Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 279-285.

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 389-400.

-

Colacot, T. J. (2015). A practical guide to understanding and using palladium precatalysts. Dalton Transactions, 44(44), 18975-18987.

-

WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.

-

Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia.

-

Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit.

-

Ruijter, E., & Orru, R. V. A. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(44), 15474-15499.

-

Organic Syntheses. (n.d.). Palladium Catalysts. Organic Syntheses Procedure.

-

Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 824-827.

-

The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.

-

BenchChem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem Technical Support.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.

-

Arbor Assays. (2017). Palladium Detection for API Purification. Arbor Assays.

-

Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 130(13), 4445-4459.

-

Chemspeed Technologies. (n.d.). Cross-Coupling Reactions Guide. Chemspeed Technologies.

-

Crabtree, R. H. (2011). Catalyst deactivation. Chemical Reviews, 111(3), PR1-PR2.

-

ResearchGate. (2019). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate.

-

Chen, C., et al. (2020). Mononuclear Palladium(I) Aryl Complexes Performs Cross-Coupling Reactions with Organic Halides. ChemRxiv.

-

Lee, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4615.

-

Leitch, J. A., & Blacker, A. J. (2022). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering, 4.

-

Reddit r/chemistry. (2020). What is the proper way to set up a suzuki coupling?. Reddit.

-

Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. MDPI.

-

Chemistry World. (2021). Amine might end palladium's reign over classic cross coupling reaction. Chemistry World.

-

Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 130(13), 4445-4459.

-

ResearchGate. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate.

-

Bruneau, A., & Darses, S. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 104-107.

-

MDPI. (2021). Palladium-Catalyzed Reactions. MDPI.

-

Bechki, L., et al. (2021). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 27(64), 15951-15958.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. studysmarter.co.uk [studysmarter.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. reddit.com [reddit.com]

- 19. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jmcct.com [jmcct.com]

- 23. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. arborassays.com [arborassays.com]

- 26. researchgate.net [researchgate.net]

- 27. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

Separation of 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine from unreacted starting materials

Welcome to the technical support center for the purification of 4-(4-methoxy-1H-pyrazol-1-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with separating the target compound from unreacted starting materials and reaction byproducts. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, step-by-step solutions grounded in established chemical principles.

Understanding the Challenge: Common Impurities

The synthesis of 4-(4-methoxy-1H-pyrazol-1-yl)piperidine, typically via an N-arylation reaction, can result in a complex crude mixture.[1][2][3][4] Understanding the potential impurities is the first step toward an effective purification strategy.

Common Starting Materials:

-

4-Methoxy-1H-pyrazole

-

A suitable piperidine derivative (e.g., a protected 4-aminopiperidine or a piperidine with a leaving group at the 1-position)

Potential Impurities:

-

Unreacted 4-Methoxy-1H-pyrazole: A polar, solid starting material.

-

Unreacted Piperidine Starting Material: Polarity will vary depending on the specific derivative used.

-

Byproducts from Side Reactions: Such as the formation of regioisomers or products from competing reactions.

-

Reagent-Related Impurities: Including residual coupling agents, bases, or catalysts.

-

Solvents: Residual solvents from the reaction or workup.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

FAQ 1: My initial workup left a complex mixture. What is the best general approach to purify 4-(4-methoxy-1H-pyrazol-1-yl)piperidine?

For most small-scale laboratory purifications of this compound, flash column chromatography on silica gel is the most effective and widely used technique.[5][6] It allows for the separation of compounds based on their differing polarities.[7]

Question 2: I'm struggling to get good separation between my product and the unreacted 4-methoxy-1H-pyrazole using column chromatography. What should I do?

This is a common issue as both the product and the pyrazole starting material can have similar polarities. Here’s a systematic approach to optimize your separation:

1. Thin-Layer Chromatography (TLC) Optimization: Before running a column, it is crucial to find a solvent system that provides good separation on a TLC plate. The target product should ideally have an Rf value of approximately 0.35.[7]

2. Solvent System Selection:

-

Initial System: Start with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[5]

-

Adjusting Polarity:

-

If the spots are too high on the TLC plate (high Rf), decrease the polarity by reducing the amount of ethyl acetate.

-

If the spots are too low (low Rf), increase the polarity by increasing the amount of ethyl acetate.

-

-

Alternative Solvents: If a hexane/ethyl acetate system doesn't provide adequate separation, consider adding a small amount of a more polar solvent like methanol or using a different solvent system altogether, such as dichloromethane/methanol.

3. Column Chromatography Protocol:

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds.[5][8] |

| Column Packing | Slurry packing with the initial mobile phase | Ensures a homogenous column bed, preventing channeling and poor separation.[7] |

| Sample Loading | Dry loading | Dissolve the crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. This powder is then loaded onto the column. This method often leads to sharper bands and better separation compared to wet loading.[5] |

| Elution | Gradient elution | Start with a low polarity mobile phase and gradually increase the polarity. This will elute the less polar impurities first, followed by your product, and finally the more polar impurities like unreacted 4-methoxy-1H-pyrazole. |

Question 3: My product is a solid. Can I use recrystallization for purification?

Yes, recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found.[9]

Step-by-Step Recrystallization Protocol:

-

Solvent Screening:

-

Place a small amount (10-20 mg) of your crude product into several test tubes.

-

Add different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures with hexane) dropwise at room temperature to test solubility.[9]

-

A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[9]

-

-

Recrystallization Procedure:

-

Dissolve the crude product in the minimum amount of the chosen hot solvent.

-

If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

-

Allow the solution to cool slowly to room temperature. Crystal formation should occur.

-

Further cooling in an ice bath can increase the yield.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[9]

-

Dry the purified crystals under vacuum.

-

Solvent System Comparison for Recrystallization

| Solvent System | Advantages | Disadvantages |

| Single Solvent (e.g., Ethanol) | Simple to perform. | May not be suitable if the compound is too soluble or insoluble in common solvents. |

| Solvent/Anti-Solvent (e.g., Ethyl Acetate/Hexane) | Offers more flexibility in tuning the solubility. | Requires careful addition of the anti-solvent to avoid "oiling out". |

Question 4: Can I use a liquid-liquid extraction to remove some of the impurities before chromatography?

Absolutely. A well-planned liquid-liquid extraction can significantly simplify the subsequent purification steps.[10][11][12] This technique separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[11]

Acid-Base Extraction Strategy:

Since 4-(4-methoxy-1H-pyrazol-1-yl)piperidine contains a basic piperidine nitrogen, you can use an acid-base extraction to separate it from neutral or acidic impurities.

Protocol:

-

Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will move into the aqueous phase as a protonated salt.

-

Separate the aqueous layer. Neutral and acidic impurities will remain in the organic layer.

-